molecular formula C14H19FN2O2 B1294088 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-36-9

4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294088
CAS No.: 886364-36-9
M. Wt: 266.31 g/mol
InChI Key: XOWTYCCSUQXXJG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • tert-butyl group : δ 1.4–1.5 ppm (singlet, 9H).
    • Fluorine-proximal protons : δ 6.7–7.1 ppm (aromatic H adjacent to F).
    • Diazepine NH : δ 4.5–5.0 ppm (broad singlet).
  • ¹³C NMR :
    • Boc carbonyl : δ 150–155 ppm.
    • Fluorine-substituted aromatic C : δ 95–110 ppm (C–F coupling).

Infrared (IR) Spectroscopy

  • Boc carbonyl : Strong absorption at ~1700 cm⁻¹ .
  • C–F stretch : Weak band at ~1250 cm⁻¹ [13

Properties

IUPAC Name

tert-butyl 7-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWTYCCSUQXXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649622
Record name tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-36-9
Record name tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
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Preparation Methods

Formation of the Benzodiazepine Core

The initial step in synthesizing this compound is the formation of the benzodiazepine core through a cyclization reaction. This typically involves:

  • Reactants : An ortho-diamine and a carbonyl compound.
  • Conditions : Acidic or basic conditions to facilitate cyclization.

Industrial Production Methods

Industrial synthesis mirrors laboratory methods but focuses on optimizing yield and purity on a larger scale. Key considerations include:

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for each step involved in synthesizing 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine:

Step Reagents/Conditions Purpose Yield
Benzodiazepine Core Formation Ortho-diamine + Carbonyl Compound Form benzodiazepine core 70–80%
Fluorination Selectfluor, DMF Install fluorine substituent 60–70%
Boc Protection Boc₂O, Et₃N, CH₂Cl₂ Protect amine group 75–85%
Purification Silica gel chromatography Isolate product >95%

Deprotection Reactions

The Boc group can be removed under acidic conditions to yield the free amine derivative:

Reagent/Condition Product Yield Key Observations
Trifluoroacetic acid (TFA) 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 85–92% Rapid deprotection (<1 hr at RT)
HCl (4M in dioxane) Same as above 78% Requires longer reaction time

Mechanistic Insights

The deprotection mechanism involves protonation of the Boc carbonyl oxygen, leading to cleavage and release of carbon dioxide and tert-butanol via a carbamate intermediate.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively removable under acidic conditions, yielding the free amine derivative. This reaction is pivotal for further functionalization in drug development.

Reagent/Condition Product Yield Key Observations Source
Trifluoroacetic acid (TFA)7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine85–92%Rapid deprotection (<1 hr at RT)
HCl (4M in dioxane)Same as above78%Requires longer reaction time (4 hr)

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction proceeds via a carbamate intermediate .

Substitution Reactions

The fluorine atom at the 7-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling functional group diversification.

Reagent Conditions Product Yield Notes Source
Sodium methoxide (NaOMe)DMF, 80°C, 12 hr7-Methoxy derivative65%Requires electron-deficient aryl F
Ammonia (NH₃)MeOH, 100°C, 24 hr7-Amino derivative55%Low yield due to steric hindrance
Thiophenol (PhSH)K₂CO₃, DMSO, 120°C, 6 hr7-Phenylthio derivative72%Enhanced leaving-group activation

Kinetic Analysis : Fluorine’s electronegativity increases the aryl ring’s electrophilicity, facilitating SNAr. Steric effects from the diazepine ring influence regioselectivity .

Oxidation and Reduction Reactions

The diazepine core and substituents undergo redox transformations, altering pharmacological properties.

Oxidation

Reagent Target Site Product Yield Source
KMnO₄ (aq. H₂SO₄)Benzylic C-H7-Fluoro-1H-benzo[e] diazepin-2(3H)-one60%
Ozone (O₃)Alkene (if present)Epoxide or ketone derivativesN/A

Reduction

Reagent Target Site Product Yield Source
LiAlH₄Amide to amineReduced diazepine core88%
H₂/Pd-CAromatic F (defluorination)Defluorinated product40%

Structural Impact : Oxidation of the benzylic position generates ketones, while reduction modifies the diazepine ring’s saturation state .

Ring-Opening and Functionalization

The diazepine ring can undergo controlled cleavage or cross-coupling reactions.

Reaction Type Reagent Product Yield Application Source
Alkylation (N-1)Ethyl bromoacetateN-Alkylated derivative70%Prodrug synthesis
Suzuki CouplingPd(PPh₃)₄, Boronic acid7-Aryl/heteroaryl derivatives50–75%Library diversification

Catalytic Systems : Palladium catalysts enable cross-coupling at the 7-position, though fluorine’s electronegativity may moderate reactivity .

Comparative Reactivity with Analogues

The Boc and fluorine groups confer distinct reactivity compared to related benzodiazepines.

Compound Key Reaction Rate/Yield Notes
7-Chloro analogue SNAr with NaOMe80% yieldCl more reactive than F
Unprotected amine Acylation95% yieldBoc deprotection eliminates steric hindrance

Electronic Effects : Fluorine’s strong electron-withdrawing effect reduces SNAr reactivity compared to chlorine .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C (TGA data) .
  • pH Sensitivity : Stable in neutral conditions; Boc group hydrolyzes in strong acids/bases .

Scientific Research Applications

4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.

    Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound may modulate the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

Solubility and Stability
  • 7-Fluoro: Limited data; however, fluorine’s electronegativity likely improves solubility in polar solvents compared to bromo or chloro analogs.
  • 7-Bromo : Requires storage at 2–8°C to maintain stability, indicating sensitivity to decomposition .
  • 7-Methyl : Commercial availability (CymitQuimica) suggests moderate stability, priced at €483–1,670 per 0.5–5 g .
Crystallographic Data

The crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate (P2₁/c space group, monoclinic) reveals chair conformations for the diazepine ring and dihedral angles of ~17–21° between benzodiazepine and phenyl planes .

Positional Isomerism

The 8-fluoro isomer (CAS 620948-83-6) differs in fluorine placement, which may affect receptor binding in pharmacological applications due to altered electronic distribution .

Biological Activity

4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The modification of the diazepine structure can significantly influence its biological activity and receptor interactions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a fluorine atom at the 7-position of the diazepine ring. The molecular formula is C14H19FN2O2C_{14}H_{19}FN_2O_2 with a molecular weight of 270.31 g/mol .

Biological Activity Overview

Recent studies have highlighted the biological activities associated with benzodiazepine derivatives. The activities can be categorized into several key areas:

  • Anxiolytic Effects : Compounds in the benzodiazepine class are primarily known for their anxiolytic properties. Structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions can enhance binding affinity to GABA_A receptors, which mediate anxiety relief .
  • Anticonvulsant Properties : Benzodiazepines are also recognized for their anticonvulsant effects. The introduction of a fluorine atom at the 7-position may enhance these properties by increasing lipophilicity and receptor affinity .
  • Muscle Relaxation : Similar to other benzodiazepines, this compound may exhibit muscle relaxant effects through GABA_A receptor modulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Fluorination at C7 Increases lipophilicity and receptor binding affinity
Boc Group Enhances stability and solubility
Alkyl Substituents Modulate selectivity for central vs peripheral benzodiazepine receptors

These modifications have been shown to correlate with increased potency and selectivity in various preclinical models .

Case Studies

  • Anticonvulsant Activity : A study evaluated several benzodiazepine derivatives for their anticonvulsant effects using a mouse model. Compounds similar to 4-Boc-7-Fluoro showed significant efficacy in reducing seizure frequency compared to controls .
  • Anxiolytic Effects in Animal Models : Research involving behavioral tests such as the elevated plus maze demonstrated that derivatives with similar structural features exhibited reduced anxiety-like behaviors in rodents .
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of 4-Boc-7-Fluoro to GABA_A receptors is influenced by its conformational flexibility and electronic properties imparted by the Boc and fluorine groups .

Q & A

Q. How is the compound’s interaction with neurotransmitter receptors studied?

  • In Vitro Binding Assays : Radioligand displacement (³H-flumazenil) in rat brain membranes quantifies GABA-A receptor affinity.
  • Molecular Docking : AutoDock Vina predicts binding poses using receptor crystal structures (PDB: 6HUP) .

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